Imidazole-1-butyric acid, 2-methyl-, ethyl ester

Physicochemical Characterization Distillation and Purification Thermal Stability

Imidazole-1-butyric acid, 2-methyl-, ethyl ester (IUPAC: ethyl 4-(2-methylimidazol-1-yl)butanoate) is a substituted imidazole derivative with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol. The compound features an ethyl ester terminus connected via a butyric acid linker to a 2-methylimidazole ring.

Molecular Formula C10H16N2O2
Molecular Weight 196.25 g/mol
CAS No. 110525-53-6
Cat. No. B009170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazole-1-butyric acid, 2-methyl-, ethyl ester
CAS110525-53-6
Synonyms4-(2-METHYLIMIDAZOL-1-YL)BUTYRIC ACID ETHYL ESTER
Molecular FormulaC10H16N2O2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCN1C=CN=C1C
InChIInChI=1S/C10H16N2O2/c1-3-14-10(13)5-4-7-12-8-6-11-9(12)2/h6,8H,3-5,7H2,1-2H3
InChIKeyWBOLHIIQVPGIJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazole-1-butyric Acid, 2-methyl-, Ethyl Ester (CAS 110525-53-6): Core Physicochemical and Structural Profile


Imidazole-1-butyric acid, 2-methyl-, ethyl ester (IUPAC: ethyl 4-(2-methylimidazol-1-yl)butanoate) is a substituted imidazole derivative with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol [1]. The compound features an ethyl ester terminus connected via a butyric acid linker to a 2-methylimidazole ring. This specific substitution pattern confers a calculated LogP of 1.53 and a topological polar surface area (PSA) of 44.12 Ų [1]. These values reflect a moderate lipophilicity and a defined hydrogen-bonding capacity, which are distinct from related imidazole analogs lacking the 2-methyl group or the ester function. The compound is commercially available with a typical purity of 95% for research and development applications [2].

Why Imidazole-1-butyric Acid, 2-methyl-, Ethyl Ester (CAS 110525-53-6) Cannot Be Interchanged with In-Class Analogs


Despite belonging to the same broad class of imidazole butyric acid derivatives, the specific combination of a 2-methyl substitution on the imidazole ring and an ethyl ester terminus fundamentally alters key physicochemical properties relative to close analogs such as the free carboxylic acid (CAS 110525-54-7) or the des-methyl ester (CAS 72338-57-9). These structural variations directly impact properties critical to experimental design, including volatility (boiling point), solubility (LogP, density), and hydrogen-bonding capacity (PSA) [1]. Consequently, assuming functional equivalence in synthetic routes, formulation development, or biological assays without verification is unsound; a generic substitution would introduce uncontrolled variables that could compromise reproducibility and the validity of structure-activity relationship (SAR) studies.

Imidazole-1-butyric Acid, 2-methyl-, Ethyl Ester (CAS 110525-53-6): Quantified Differentiation Evidence vs. Closest Analogs


Boiling Point Differentiation: Volatility and Processing Implications

The target compound exhibits a boiling point of 334.3°C at 760 mmHg . This value is intermediate between its closest structural analogs, the des-methyl ester (CAS 72338-57-9) at 329.5°C and the free acid (CAS 110525-54-7) at 394.9°C . The presence of the 2-methyl group and the ethyl ester directly influences intermolecular forces, leading to this specific boiling point range.

Physicochemical Characterization Distillation and Purification Thermal Stability

Density and Refractive Index: Handling and Formulation Considerations

The compound has a reported density of 1.07 g/cm³ and a refractive index of 1.513 . These values differentiate it from its closest analogs, such as the des-methyl ester (density: 1.08 g/cm³) and the free acid (density: 1.18 g/cm³) .

Formulation Science Physical Property Databases Quality Control

Lipophilicity and Polarity Profile: Implications for Partitioning and Bioactivity

The compound has a calculated LogP of 1.53 and a Topological Polar Surface Area (TPSA) of 44.12 Ų [1]. These values indicate a moderate lipophilicity profile. In contrast, the free acid analog (CAS 110525-54-7) is predicted to be more polar and less lipophilic due to its free carboxylic acid group .

Medicinal Chemistry ADME Properties Chromatography

Acute Toxicity Profile: A Benchmark for Safe Laboratory Handling

Acute toxicity data for the target compound and its free acid analog show an identical intraperitoneal LD50 of 600 mg/kg in mice [1] . While the value is the same, the data confirm that the ethyl ester does not introduce a drastically different acute toxicity profile compared to its closest carboxylic acid congener, providing a baseline for risk assessment and material handling protocols.

Safety Assessment Occupational Health Toxicology

Optimized Research Applications for Imidazole-1-butyric Acid, 2-methyl-, Ethyl Ester (CAS 110525-53-6)


Synthetic Intermediate for Medicinal Chemistry and Agrochemical Building Blocks

The specific physicochemical properties of this compound, including its moderate LogP (1.53) and defined boiling point (334.3°C), make it a superior candidate over its free acid analog for multi-step synthetic sequences requiring ester-protected intermediates. Its ethyl ester group offers a well-understood protection/deprotection strategy, while the 2-methylimidazole ring serves as a versatile handle for further derivatization or metal coordination [1]. This compound is ideally suited for the synthesis of N-substituted imidazole libraries where the controlled release of a free acid is required later in the synthetic route, as evidenced by its use in patent literature for heterocyclic compound production [2].

Physical Organic Chemistry Studies on Substituent Effects

The quantifiable differences in boiling point and density compared to the des-methyl analog (CAS 72338-57-9) and free acid (CAS 110525-54-7) provide a clear experimental model for investigating the impact of the 2-methyl substituent and esterification on physicochemical properties. Researchers can utilize this compound as a defined case study to calibrate computational models (e.g., COSMO-RS) or to validate experimental techniques for measuring intermolecular forces and phase behavior in substituted imidazoles.

Reference Standard for Chromatography and Mass Spectrometry

The compound's distinct molecular weight (196.25 g/mol), specific InChIKey (WBOLHIIQVPGIJV-UHFFFAOYSA-N), and predicted LogP value (1.53) make it a suitable reference standard for method development in HPLC and LC-MS workflows involving imidazole-containing compounds. Its unique retention time profile, dictated by its specific lipophilicity, can serve as a benchmark for purity analysis and for the identification of unknown impurities or metabolites in related synthetic or biological samples.

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